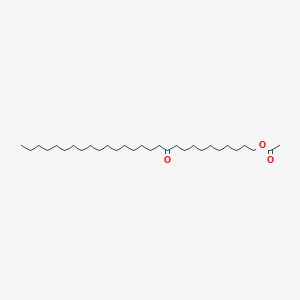
11-Oxooctacosyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Oxooctacosyl acetate is a chemical compound with the molecular formula C30H60O2 It is an ester, specifically an acetate ester, which is characterized by the presence of an acetate group (CH3COO-) attached to an octacosyl group (C28H57)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxooctacosyl acetate typically involves the esterification of octacosanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
[ \text{C28H57OH} + \text{CH3COOH} \rightarrow \text{C30H60O2} + \text{H2O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
11-Oxooctacosyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octacosanol and acetic acid.
Reduction: The compound can be reduced to octacosanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Major Products Formed
Hydrolysis: Octacosanol and acetic acid.
Reduction: Octacosanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
11-Oxooctacosyl acetate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 11-Oxooctacosyl acetate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release octacosanol and acetic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to modulate membrane fluidity and enzyme activity.
類似化合物との比較
Similar Compounds
Octacosyl acetate: Similar in structure but lacks the oxo group.
Hexacosyl acetate: A shorter-chain analog with similar properties.
11-Oxooctacosyl hexadecanoate: Another ester with a different acyl group.
Uniqueness
11-Oxooctacosyl acetate is unique due to the presence of the oxo group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
91659-99-3 |
|---|---|
分子式 |
C30H58O3 |
分子量 |
466.8 g/mol |
IUPAC名 |
11-oxooctacosyl acetate |
InChI |
InChI=1S/C30H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26-30(32)27-24-21-18-15-16-19-22-25-28-33-29(2)31/h3-28H2,1-2H3 |
InChIキー |
JAEBRRYVOKRWJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
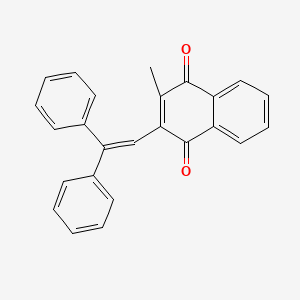
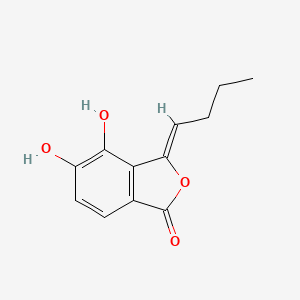
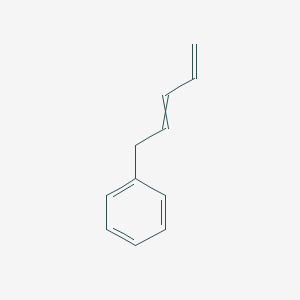
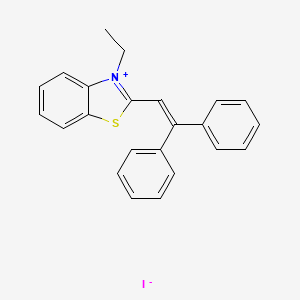
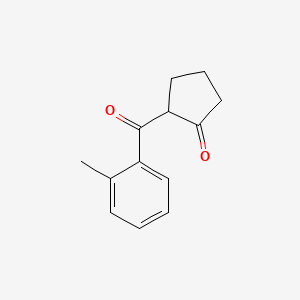

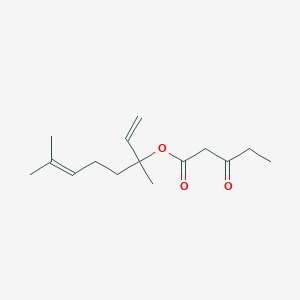
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)





